Ersentilide - 125228-82-2

Ersentilide

Catalog Number: EVT-1175262
CAS Number: 125228-82-2
Molecular Formula: C21H26N4O5S
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ersentilide is classified as a pyrrole derivative and is part of a broader category of pharmaceutical agents. Its chemical structure is characterized by a unique arrangement of atoms that contribute to its biological activity. The compound is often associated with various therapeutic effects, including anti-arrhythmic properties. The precise chemical identity and classification of Ersentilide can be linked to its ability to modulate specific biological pathways, making it a candidate for further research in drug development.

Synthesis Analysis

The synthesis of Ersentilide involves several key steps that can vary depending on the desired purity and yield. Common methods include:

  1. Starting Materials: The synthesis typically begins with readily available precursors such as amino acids or other nitrogen-containing compounds.
  2. Reactions: Key reactions may include:
    • Condensation Reactions: These are used to form the core pyrrole structure.
    • Cyclization: This step is crucial for establishing the cyclic nature of the compound.
    • Functional Group Modifications: Post-synthesis modifications may involve the introduction of various functional groups to enhance pharmacological properties.

Technical parameters such as temperature, solvent choice, and reaction time are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

Ersentilide's molecular structure can be described using its chemical formula and three-dimensional conformation:

  • Chemical Formula: The specific formula will depend on the exact structure of Ersentilide being referenced.
  • Structural Features:
    • Pyrrole Ring: This five-membered ring containing nitrogen is central to its activity.
    • Substituents: Various substituents on the pyrrole ring can significantly influence its biological properties.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the molecular structure and assess purity.

Chemical Reactions Analysis

Ersentilide participates in various chemical reactions that are essential for its functionality:

  1. Electrophilic Aromatic Substitution: This reaction can modify the aromatic components of the molecule.
  2. Nucleophilic Attack: Functional groups within Ersentilide may undergo nucleophilic attacks, leading to diverse derivatives with potential therapeutic effects.
  3. Degradation Pathways: Understanding how Ersentilide degrades under different conditions is crucial for determining its stability and shelf-life.

These reactions are influenced by environmental factors such as pH and temperature.

Mechanism of Action

The mechanism of action of Ersentilide involves interaction with specific biological targets:

  • Ion Channels: Ersentilide may modulate ion channels involved in cardiac action potentials, contributing to its anti-arrhythmic effects.
  • Receptor Binding: The compound might bind to specific receptors or enzymes, altering their activity and leading to physiological changes.
  • Signal Transduction Pathways: By influencing these pathways, Ersentilide can affect cellular responses related to heart rhythm regulation.

Research into its mechanism often employs techniques such as electrophysiology and molecular docking studies to elucidate interactions at the molecular level.

Physical and Chemical Properties Analysis

Ersentilide exhibits several notable physical and chemical properties:

  • Solubility: Its solubility in various solvents (e.g., water, ethanol) is essential for formulation development.
  • Melting Point: The melting point provides insights into its thermal stability.
  • Stability: Understanding how Ersentilide behaves under different conditions (light, heat) is critical for storage and application.

These properties are typically characterized through standard analytical methods such as differential scanning calorimetry and chromatography.

Applications

Ersentilide has potential applications in several areas:

  1. Pharmaceutical Development: Its anti-arrhythmic properties make it a candidate for treating cardiac arrhythmias.
  2. Research Tool: It may be used in studies investigating ion channel function or signal transduction mechanisms.
  3. Therapeutic Formulations: Ongoing research aims to develop effective delivery systems for Ersentilide in clinical settings.

The exploration of these applications continues to expand as new findings emerge from ongoing research efforts.

Introduction to Ersentilide: Pharmacological Classification & Historical Context

Benzamide Derivatives in Antiarrhythmic Drug Development

Ersentilide belongs to the benzamide class of chemical compounds, characterized by a core structure featuring a benzene ring attached to an amide functional group. This structural motif contributes to specific molecular interactions with cardiac ion channels and adrenergic receptors. Benzamide derivatives have been extensively investigated for antiarrhythmic properties due to their ability to modulate electrophysiological parameters without significantly altering depolarization or conduction velocity. Unlike earlier antiarrhythmic agents with broader sodium channel blockade, benzamides like ersentilide exhibit targeted effects on repolarization phases by inhibiting potassium efflux through delayed rectifier channels. This mechanistic selectivity positions benzamide derivatives as valuable templates for designing antiarrhythmic drugs with improved safety and efficacy profiles, particularly for ventricular arrhythmias associated with sympathetic activation [6] [7].

Table 1: Key Structural Features of Ersentilide

PropertyValue
IUPAC NameN-[4-[2-Hydroxy-3-[2-(4-imidazol-1-ylphenoxy)ethylamino]propoxy]phenyl]methanesulfonamide
Molecular FormulaC₂₁H₂₆N₄O₅S
Molecular Weight446.5 g/mol
Canonical SMILESCS(=O)(=O)NC₁=CC=C(C=C₁)OCC(CNCCOC₂=CC=C(C=C₂)N₃C=CN=C₃)O
Key Functional GroupsMethanesulfonamide, hydroxypropoxy linker, imidazolylphenoxy moiety

Discovery Timeline & Patent Landscape

Ersentilide (developmental codes CK-3579, CK-4000, and CK-4001) emerged from cardiovascular drug discovery programs in the late 1980s and early 1990s. The compound was patented in the early 1990s, with public disclosure of its antiarrhythmic properties appearing in peer-reviewed literature by 1995. Early preclinical studies focused on its unique dual electrophysiological actions, distinguishing it from contemporary pure potassium channel blockers or beta-adrenergic antagonists. The patent landscape reflects strategic development aimed at addressing limitations of existing Class III antiarrhythmics, particularly their vulnerability to sympathetic activation. While specific patent numbers are not publicly disclosed in the retrieved literature, ersentilide’s development coincided with intensive research into repolarization-prolonging agents for post-myocardial infarction arrhythmias. Its synthesis pathway typically involves multi-step organic reactions, starting from substituted benzene precursors and incorporating the imidazolylphenoxy moiety through nucleophilic substitution reactions [4] [6] [7].

Position Within Class III Antiarrhythmic Agents

Ersentilide occupies a distinctive niche within the Vaughan-Williams Class III antiarrhythmic agents due to its dual mechanism of action. Unlike pure potassium channel blockers such as dofetilide (which selectively inhibits the rapid delayed rectifier potassium current IKr), ersentilide combines potassium channel blockade with beta-adrenergic receptor antagonism. This pharmacological profile specifically addresses a critical limitation of conventional Class III agents: their diminished efficacy under high sympathetic tone. Adrenergic activation counteracts action potential prolongation by enhancing potassium currents and calcium influx, thereby reducing the anti-fibrillatory protection offered by pure IKr blockers. Ersentilide's beta-adrenergic blockade component mitigates this sympathetic antagonism, preserving repolarization prolongation even during catecholamine surges. This mechanistic synergy enhances its ability to suppress ventricular fibrillation in ischemic settings compared to agents lacking antiadrenergic properties [2] [5] [6].

Properties

CAS Number

125228-82-2

Product Name

Ersentilide

IUPAC Name

N-[4-[2-hydroxy-3-[2-(4-imidazol-1-ylphenoxy)ethylamino]propoxy]phenyl]methanesulfonamide

Molecular Formula

C21H26N4O5S

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C21H26N4O5S/c1-31(27,28)24-17-2-6-21(7-3-17)30-15-19(26)14-22-11-13-29-20-8-4-18(5-9-20)25-12-10-23-16-25/h2-10,12,16,19,22,24,26H,11,13-15H2,1H3

InChI Key

QZWUQVSQIFFFKY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)N3C=CN=C3)O

Synonyms

4-HIPPM
CK 3579
CK 4000
CK 4001
CK-3579
CK-4000
CK-4001
ersentilide
ersentilide hydrochloride, (+-)-isomer
ersentilide hydrochloride, (R)-isomer
ersentilide hydrochloride, (S)-isomer
ersentilide, (R)-isomer
ersentilide, (S)-isomer
ersentilide, malate salt, (S)-isomer
HE 93
HE-93
HE93
N-(4-(2-hydroxy-3-((2-(4-(1H-imidazol-1-yl)phenoxy)ethyl)amino)propoxy)phenyl)methanesulfonamide

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)N3C=CN=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.